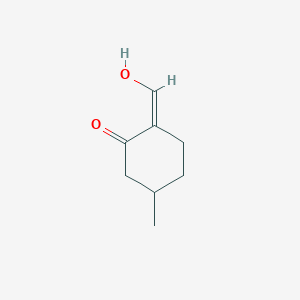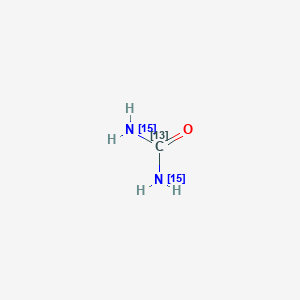![molecular formula C33H35N5O3S B131072 N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide CAS No. 151954-37-9](/img/structure/B131072.png)
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of drugs called PARP inhibitors, which work by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP).
作用机制
PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. When DNA damage occurs, PARP is activated and helps to repair the damage. However, in cancer cells that have defects in DNA repair pathways, the inhibition of PARP by N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent the repair of DNA damage, leading to cell death.
生化和生理效应
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PARP activity, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it has been extensively studied for its potential use in cancer treatment. This means that there is a large body of research available on the compound, which can be useful for designing experiments. However, one limitation of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
未来方向
There are a number of future directions for research on N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. One area of research is the development of new PARP inhibitors that are more effective or have fewer side effects than N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide in combination with other cancer treatments.
合成方法
The synthesis of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide involves a multi-step process that begins with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-ethyl-4-aminobenzyl alcohol to form the corresponding amide. The resulting amide is then reacted with 2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine-3-carbaldehyde to form the corresponding imidazole derivative. Finally, the imidazole derivative is reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide.
科学研究应用
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. By inhibiting PARP, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent cancer cells from repairing DNA damage, leading to cell death.
属性
CAS 编号 |
151954-37-9 |
|---|---|
产品名称 |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
分子式 |
C33H35N5O3S |
分子量 |
581.7 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
InChI |
InChI=1S/C33H35N5O3S/c1-5-29-35-30-23(3)21-24(4)34-32(30)38(29)22-25-17-19-27(20-18-25)37(6-2)31(26-13-9-7-10-14-26)33(39)36-42(40,41)28-15-11-8-12-16-28/h7-21,31H,5-6,22H2,1-4H3,(H,36,39) |
InChI 键 |
NTLHXKVLMJLWSU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
规范 SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
同义词 |
3-((4-(N-(((phenylsulfonyl)carbamoyl)phenylmethyl)-N-ethylamino)phenyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-PCPEPM-5,7-DEIP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
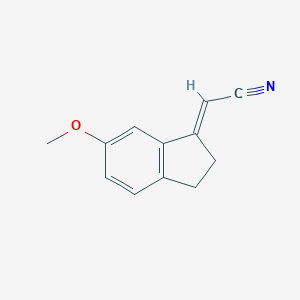
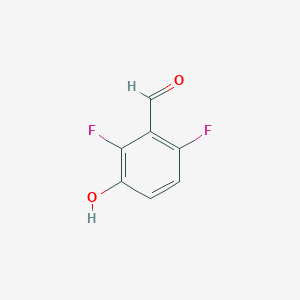
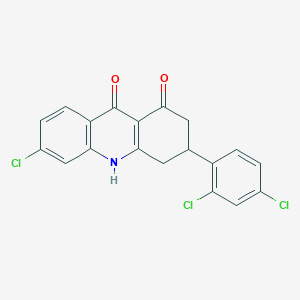

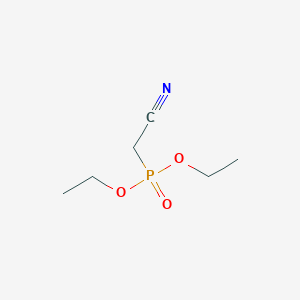

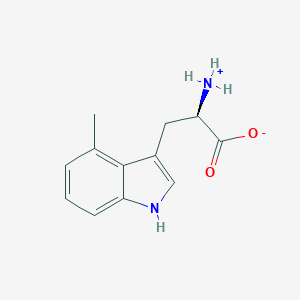
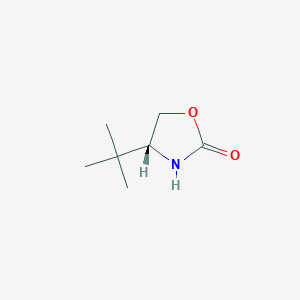
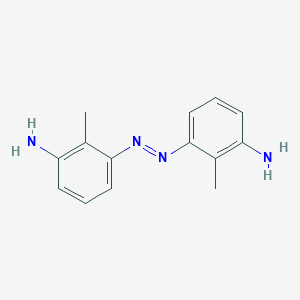
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
